2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

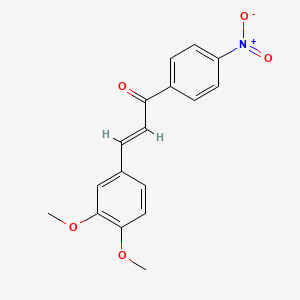

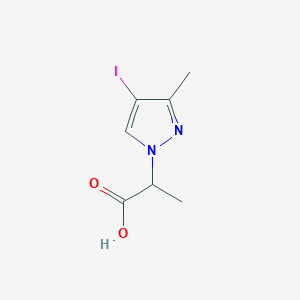

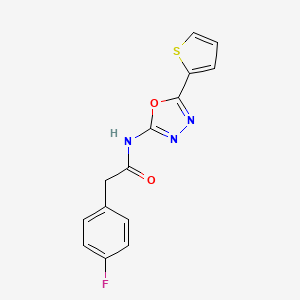

“2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate” is an organic compound with the molecular formula C24H26O6 . It is a complex molecule that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a method for synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester has been reported. This method involves a one-step synthesis using 4-tert-butyl benzyl cyanide and (2-methoxyl) ethyl chloroformate as raw materials in the presence of an organic solvent and an acid-binding agent .Molecular Structure Analysis

The molecular structure of “2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate” is complex due to the presence of multiple functional groups. The molecule has a molecular weight of 410.460 Da .Applications De Recherche Scientifique

Solid-Phase Synthesis of C-terminal Peptide Amides

A study by Albericio and Bárány highlights the use of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides, which is relevant to the broader category of chemicals that includes 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate. They demonstrated the efficient stepwise elaboration of peptide chains and the smooth final cleavage of tert-butyl side-chain protecting groups, showcasing the methodology's applicability for synthesizing peptides like tetragastrin and methionine-enkephalinamide with high yields and purities Albericio & Bárány, 2009.

Anticholinesterase Activity of Furobenzofuran and Methanobenzodioxepine Derivatives

Luo et al. explored novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine molecular skeletons, demonstrating potent inhibitors for acetyl- or butyrylcholinesterase. Their findings suggest that the molecular structure of 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate could be leveraged for designing selective and potent anticholinesterase agents, indicating its potential application in treating diseases such as Alzheimer's Luo et al., 2005.

Cascade Reactions in Organic Synthesis

Kassam and Warkentin's work on the thermolysis of certain oxadiazolines, resulting in complex organic structures, illustrates the potential of using 2-Methoxyethyl derivatives in initiating cascade reactions for synthesizing intricate organic compounds. Their research could inform methodologies for synthesizing related compounds, highlighting the versatility of 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate in organic synthesis Kassam & Warkentin, 1994.

Cardiotonic Activity of Imidazol-2-ones

Schnettler et al. synthesized and evaluated a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for cardiotonic activity, demonstrating dose-related increases in cardiac contractile force. This study suggests that the chemical framework of 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate could be explored for developing new cardiotonic agents, offering insights into its potential therapeutic applications Schnettler et al., 1982.

Propriétés

IUPAC Name |

2-methoxyethyl 5-(4-tert-butylbenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-15-21(23(26)28-13-12-27-5)19-14-18(10-11-20(19)29-15)30-22(25)16-6-8-17(9-7-16)24(2,3)4/h6-11,14H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZBCBYMMKXJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3-Dimethyl-2-oxobutyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2828550.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2828551.png)

![Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828555.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)

![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)